molecular formula C10H8FNO B2575637 5-Fluoro-8-methoxyisoquinoline CAS No. 2411291-24-0

5-Fluoro-8-methoxyisoquinoline

Cat. No.: B2575637
CAS No.: 2411291-24-0
M. Wt: 177.178
InChI Key: VQCGNAXINYCUMB-UHFFFAOYSA-N
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Description

5-Fluoro-8-methoxyisoquinoline (CAS: 2411291-24-0) is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₈FNO and a molar mass of 177.18 g/mol . Its structure features a fluorine atom at position 5 and a methoxy group (-OCH₃) at position 8 on the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a nitrogen atom at position 2, distinguishing them from quinolines (nitrogen at position 1). This compound is utilized in pharmaceutical and materials research due to the electron-withdrawing fluorine and electron-donating methoxy groups, which modulate reactivity and interaction with biological targets .

Properties

IUPAC Name

5-fluoro-8-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCGNAXINYCUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NC=CC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-8-methoxyisoquinoline can be achieved through various synthetic methodologies. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling , is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-8-methoxyisoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include and .

    Reduction: Reduction of this compound can be achieved using reducing agents such as or .

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives , while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemistry:

5-Fluoro-8-methoxyisoquinoline is used as a building block in the synthesis of more complex fluorinated heterocycles. Its unique properties make it valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Biology and Medicine:

In biological and medicinal research, this compound is studied for its potential as a pharmaceutical intermediate . Fluorinated isoquinolines have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry:

The compound is also used in the development of agrochemicals and specialty chemicals due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and electronegativity , which can influence its binding affinity to biological targets. The methoxy group can also affect the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Position/Type) Key Applications/Synthesis Insights
This compound 2411291-24-0 C₁₀H₈FNO 177.18 5-F, 8-OCH₃ (isoquinoline) Pharmaceutical intermediates
5-Bromoisoquinoline 34784-04-8 C₉H₆BrN 208.06 5-Br (isoquinoline) Metalation reactions to synthesize amino derivatives
5-Fluoro-8-methyl-3-isoquinolinamine Not Reported C₁₀H₁₀FN₂ 178.20 5-F, 8-CH₃, 3-NH₂ (isoquinoline) Potential bioactive molecule (exact use unspecified)
5-Fluoro-6-methoxy-8-aminoquinoline 170809-21-9 C₁₀H₉FN₂O 192.19 5-F, 6-OCH₃, 8-NH₂ (quinoline) Antimalarial/antibacterial research
5-Fluoro-8-methoxyquinoline 439-88-3 C₁₀H₈FNO 177.18 5-F, 8-OCH₃ (quinoline) Research reagent (structural isomer comparison)

Comparative Analysis

Structural Isomerism: Quinoline vs. Isoquinoline

  • 5-Fluoro-8-methoxyquinoline shares the same molecular formula (C₁₀H₈FNO) as this compound but differs in nitrogen position (quinoline: N at position 1; isoquinoline: N at position 2). This difference alters dipole moments and hydrogen-bonding capabilities, impacting pharmacological activity .

Physicochemical Properties

  • The methoxy group in this compound likely enhances aqueous solubility compared to brominated analogues . 5-Fluoro-6-methoxy-8-aminoquinoline’s amino group may increase polarity, improving solubility in polar solvents .

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